molecular formula C19H20Cl2O3 B5029077 4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene

Cat. No. B5029077
M. Wt: 367.3 g/mol
InChI Key: FJOPTJMLUKEXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ADP-1 and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of ADP-1 is not fully understood. However, studies have shown that ADP-1 can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). ADP-1 has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ADP-1 has been found to have various biochemical and physiological effects. Studies have shown that ADP-1 can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. ADP-1 has also been found to have anti-oxidant properties and can scavenge free radicals. In addition, ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ADP-1 in lab experiments is its potential applications in various fields of scientific research. ADP-1 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ADP-1 in lab experiments is its potential toxicity. Studies have shown that ADP-1 can be toxic to certain cell types and may have adverse effects on the liver and kidneys.

Future Directions

There are several future directions for research on ADP-1. One of the main areas of research is the development of ADP-1 as a potential anti-cancer drug. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of ADP-1 as a potential treatment for cardiovascular diseases. ADP-1 has been found to have anti-platelet and anti-thrombotic effects, which may be beneficial in the treatment of cardiovascular diseases. Finally, further research is needed to fully understand the mechanism of action of ADP-1 and its potential toxicity.

Synthesis Methods

The synthesis of ADP-1 has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a catalyst. Another method involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2,4-dichlorophenylpropanol in the presence of a reducing agent.

Scientific Research Applications

ADP-1 has been found to have potential applications in various fields of scientific research. One of the most promising applications of ADP-1 is in the field of cancer research. Studies have shown that ADP-1 has anti-cancer properties and can induce apoptosis in cancer cells. ADP-1 has also been found to have potential applications in the treatment of cardiovascular diseases, as it has been shown to have anti-platelet and anti-thrombotic effects.

properties

IUPAC Name

2,4-dichloro-1-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2O3/c1-3-5-14-6-8-18(19(12-14)22-2)24-11-4-10-23-17-9-7-15(20)13-16(17)21/h3,6-9,12-13H,1,4-5,10-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOPTJMLUKEXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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